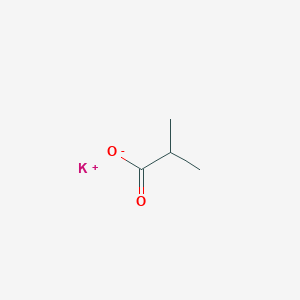
potassium;2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “potassium;2-methylpropanoate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;2-methylpropanoate” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of cyclodextrins for the formation of inclusion complexes. The preparation methods involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and efficient.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “potassium;2-methylpropanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are characterized using analytical techniques to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C4H7KO2
- Molecular Weight : 126.1955 g/mol
- CAS Number : 19455-20-0
Chemistry
Potassium isobutyrate serves as a reagent in organic synthesis reactions. It plays a crucial role in the formation of various chemical compounds, including esters and amides, due to its ability to act as a nucleophile in substitution reactions.
Example Reaction :
- Synthesis of esters via reaction with alcohols.
- Formation of amides through reaction with amines.
| Reaction Type | Description |
|---|---|
| Esterification | Reaction with alcohols to form esters |
| Amidation | Reaction with amines to produce amides |
Biology
In biological research, potassium isobutyrate is used to study metabolic pathways and enzyme reactions. Its role as a potassium source is significant in cellular physiology, influencing various biochemical pathways.
Key Functions :
- Modulation of potassium channels, affecting nerve impulse transmission and muscle contraction.
- Participation in ATPase activity, essential for energy metabolism.
Medicine
Potassium isobutyrate has potential applications in pharmaceuticals, particularly as an excipient in drug formulations. Its properties can enhance the stability and efficacy of certain medications.
Case Study :
A study indicated that potassium isobutyrate could improve the solubility of poorly soluble drugs, enhancing their bioavailability when administered orally.
Industry
In industrial applications, potassium isobutyrate is utilized in the production of flavors and fragrances, as well as serving as a plasticizer for cellulose acetate. Its unique branched structure imparts different chemical properties compared to straight-chain counterparts.
| Industry Sector | Application |
|---|---|
| Food Industry | Flavoring agent |
| Polymer Industry | Plasticizer for cellulose acetate |
Wirkmechanismus
The mechanism of action of compound “potassium;2-methylpropanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied to understand its potential therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 68263”
- Compound “CID 530-62-1”
- Compound "CID 208-488-9"
Eigenschaften
IUPAC Name |
potassium;2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOHISOWGKIIKX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














